2-(3-Fluorophenyl)propan-2-amine hydrochloride
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Overview
Description
2-(3-Fluorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a fluorinated derivative of phenylpropanamine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(3-Fluorophenyl)propan-2-amine hydrochloride involves the reaction of 2-bromopropane with 3-fluorophenylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solution under a nitrogen atmosphere. The resulting product is then treated with hydrochloric acid to precipitate the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often crystallized to obtain a pure form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamine derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)propan-2-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.
Medicine: Research into its potential therapeutic effects and pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom enhances its binding affinity and selectivity, making it a valuable compound for studying receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)propan-2-amine hydrochloride: Similar structure but with the fluorine atom at the para position.
2-(4-Fluorophenyl)propan-2-amine hydrochloride: Another positional isomer with the fluorine atom at the para position.
Uniqueness
2-(3-Fluorophenyl)propan-2-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in binding affinity and selectivity in biological systems .
Properties
IUPAC Name |
2-(3-fluorophenyl)propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXOAYCHHIFQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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